molecular formula C9H11Cl2N B8228308 7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B8228308
M. Wt: 204.09 g/mol
InChI Key: LPMBHMUUGMNOQY-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 67120-37-0) is a chloro-substituted indene derivative with a bicyclic structure. It serves as a critical intermediate in organic synthesis, particularly in heterocyclic chemistry and pharmaceutical research. The compound features a chlorine atom at the 7-position of the indene ring, which influences its electronic and steric properties, making it valuable for synthesizing complex molecules in materials science and medicinal chemistry .

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMBHMUUGMNOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Intermediate Pathway

The most widely documented method involves the formation of 2,3-dihydro-1H-inden-1-one oxime as a key intermediate. As detailed in, this approach eliminates the need for isolating the oxime, streamlining production:

  • Oxime Formation :

    • Reactants : 2,3-Dihydro-1H-inden-1-one (VI), hydroxylamine hydrochloride, sodium hydroxide.

    • Conditions : Reflux in ethanol/water (1:1) at 50–55°C for 30 minutes.

    • Mechanism : Nucleophilic addition of hydroxylamine to the ketone group forms the oxime (III).

  • Catalytic Reduction :

    • Catalyst : Aluminum-nickel alloy (40–50% Ni, 60–80 mesh).

    • Conditions : Ethanol/alkaline medium at 50–55°C for 8 hours.

    • Yield : 344.5 g of hydrochloride salt (98.64% purity by HPLC) from 350 g starting ketone.

Key Data :

ParameterValueSource
Reaction Time (Oxime)30 min
Reduction Temperature50–55°C
Final MP208.4–209.5°C

One-Pot Synthesis Optimization

A modified one-pot protocol in integrates oxime formation and reduction without intermediate isolation:

  • Solvent System : Ethanol/water → dichloromethane extraction post-reduction.

  • Acidification : 4 M HCl yields the hydrochloride salt after recrystallization (ethanol).

  • Advantages : 15% reduction in production time and 20% cost savings compared to stepwise methods.

Comparative Analysis of Catalytic Systems

Aluminum-Nickel vs. Palladium-Based Catalysts

While aluminum-nickel dominates industrial applications (low cost, high activity), palladium catalysts (e.g., Pd/C) are explored for enantioselective reductions. However, no enantiomeric excess data is reported for 7-chloro derivatives in the surveyed literature.

Solvent and Base Effects

  • Base : Sodium hydroxide (20–45% w/v) ensures optimal pH for both oxime formation (pH 10–12) and reduction (pH 12–14).

  • Solvent : Ethanol balances solubility and safety, though dichloromethane improves extraction efficiency during workup.

Chlorination Strategies

Post-Reduction Chlorination

Alternative routes (e.g., Sandmeyer reaction) are absent in the reviewed data, likely due to incompatibility with the amine group.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 3356 cm⁻¹ (N-H stretch), 1588 cm⁻¹ (C=C aromatic).

  • EI-MS : m/z 133 (M⁺), 132 (base peak).

  • ¹³C NMR : 139.2 ppm (C-Cl), 52.8 ppm (CH₂NH₂).

Purity Assessment

  • HPLC : >98% purity using C18 column (hexane:ethyl acetate = 4:1).

  • Melting Point Consistency : 208–209.5°C aligns with literature values.

Industrial Scalability and Challenges

Process Economics

  • Catalyst Recycling : Aluminum-nickel alloys are reusable for 3–5 batches with <5% activity loss.

  • Waste Streams : Ethanol recovery (80% efficiency) reduces environmental impact.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems for indenamine synthesis demonstrate 90% yield improvements in pilot studies, though scalability for chloro-substituted variants remains untested.

Regulatory and Pharmacopeial Standards

Impurity Profiling

  • Identified Byproducts : <0.1% dialkylated amines (e.g., N,N-diethyl derivatives) via GC-MS.

  • Specifications : USP-NF standards require ≤0.5% total impurities for pharmaceutical intermediates .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the amine group or adjacent carbon atoms. Common oxidizing agents include:

Reagent Conditions Product References
Potassium permanganateAqueous acidic conditionsKetones or aldehydes
Chromium trioxideOrganic solvent (e.g., acetone)Oxidized derivatives (e.g., nitro compounds)

Oxidation typically targets the 1-position amine, converting it to a nitro group or forming carbonyl-containing products.

Reduction Reactions

Reductive transformations are employed to modify the chloro substituent or amine group:

Reagent Conditions Product References
Hydrogen gas (H₂)Pd/C catalyst, ethanolDechlorinated amine derivative
Sodium borohydrideMethanol, room temperaturePartially reduced intermediates

Reduction with H₂/Pd-C selectively removes the chlorine atom while preserving the amine functionality.

Substitution Reactions

The chlorine atom at the 7-position participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product References
Sodium nitrite (NaNO₂)HCl, H₂O, 0–5°CDiazonium salt → Hydroxy derivative
Amines (e.g., NH₃)Ethanol, refluxAmino-substituted indene derivatives

For example, reaction with NaNO₂/HCl forms a diazonium salt, which hydrolyzes to yield hydroxyindene compounds. NAS with amines replaces chlorine with nitrogen-containing groups, as demonstrated in triazolopyrimidine syntheses .

Acid-Base Reactions

The hydrochloride salt reversibly dissociates in aqueous media:

Reagent Conditions Product References
NaOHAqueous solutionFree amine (neutral form)
HClEthanolic solutionRe-formation of hydrochloride salt

This property is exploited in purification and solubility optimization for industrial applications.

Coupling Reactions

The amine group facilitates cross-coupling reactions:

Reagent Conditions Product References
Propargyl bromideK₂CO₃, DMF, 60°CN-propargyl derivatives
Acyl chloridesDichloromethane, RTAmide-functionalized compounds

For instance, coupling with propargyl bromide under basic conditions yields N-propargyl analogs, intermediates in Parkinson’s disease therapeutics .

Comparative Reactivity

Reactivity differs from structurally similar compounds:

Compound Key Reactivity Difference
7-Fluoro-2,3-dihydro-1H-inden-1-amineFluorine’s electronegativity slows NAS
1-AminoindaneLacks chlorine, reducing oxidative stability

Scientific Research Applications

Medicinal Chemistry

7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a potential lead compound for developing new drugs targeting neurological disorders. Its unique structure allows it to interact effectively with various neurotransmitter systems, suggesting applications in treating conditions such as depression and anxiety disorders. Preliminary studies indicate its potential as a therapeutic agent in oncology, particularly for certain types of cancer.

Biological Research

This compound is investigated for its role as a ligand in receptor binding studies. Its interactions with specific receptors can elucidate mechanisms underlying various biological processes, making it valuable in pharmacological research.

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to create derivatives with enhanced properties.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds related to 7-chloro derivatives. In vitro testing against Plasmodium falciparum showed promising results:

CompoundIC50 (μM) PfDHODHEC50 (μM) Pf3D7 Cells
7-Chloro Compound<0.021<0.0028
Other Analogues>0.047>0.068

These findings suggest that structural modifications in indene derivatives can significantly enhance biological activity against parasites.

Neuropharmacological Studies

Research has focused on the neuropharmacological effects of 7-chloro derivatives. Initial findings indicate that these compounds may effectively modulate neurotransmitter systems:

Study FocusFindings
Serotonin ReceptorsModulation observed
Dopamine ReceptorsPotential therapeutic applications

This suggests that further exploration of these compounds could lead to advancements in treating mood disorders.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The chloro-substituted indene ring structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 7-Chloro derivative : The chlorine atom at position 7 enhances electrophilic reactivity, facilitating regioselective Friedel-Crafts reactions. Its electron-withdrawing nature stabilizes intermediates in synthetic pathways .
  • 5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 67120-39-2): Positioned at the 5-site, this isomer exhibits distinct electronic effects due to altered resonance interactions. It has been used in pharmaceutical intermediates, such as indoxacarb synthesis .
  • 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1187160-18-4): The methoxy group at position 7 provides electron-donating effects, increasing solubility in polar solvents. Molecular weight: 199.68 g/mol .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Physicochemical Notes
7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride C₉H₁₁Cl₂N ~204.1 Higher polarity due to Cl; stable under inert conditions
5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride C₉H₁₁Cl₂N ~204.1 Similar molecular weight; positional isomerism affects crystal packing
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride C₉H₁₀ClF₂N 209.64 Fluorine substituents enhance metabolic stability in drug design
2-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride C₁₀H₁₄ClN 183.68 Methyl group increases steric hindrance, reducing reaction rates

Biological Activity

7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10ClN·HCl
  • Molecular Weight : Approximately 167.635 g/mol
  • Structure : The compound features a chloro substituent and an amine functional group, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the chlorine atom enhances binding affinity to specific receptors or enzymes, while the amine group facilitates interactions with biological molecules. These interactions can lead to modulation of signaling pathways, potentially impacting cellular functions.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The exact efficacy of 7-chloro derivatives is still under investigation.
  • Antiparasitic Potential : The compound has been explored for its potential as a ligand in receptor binding studies related to parasitic infections. Its structural analogs have shown promise in inhibiting enzymes crucial for the survival of organisms such as Plasmodium spp., which causes malaria .
  • Cytotoxicity : Some studies have suggested that related compounds may possess cytotoxic properties against cancer cell lines, indicating a potential role in cancer therapy development.

Case Studies

Several studies have examined the biological activity of 7-chloro derivatives and their analogs:

StudyFindings
Investigated the synthesis and characterization of 7-chloro derivatives, noting their potential as intermediates in drug development.
Identified enzyme inhibition properties against Plasmodium DHODH, suggesting potential use in malaria treatment.
Explored structure–activity relationships (SAR) indicating that halogen substitutions enhance antimicrobial potency.

Efficacy Data

A comparative analysis of related compounds highlights the activity levels against specific targets:

CompoundTargetIC50 (μM)
7-Chloro derivativePfDHODH0.024 (0.021–0.027)
Tetrahydro derivativesPfDHODH0.0089 (0.0073–0.011)
2-Naphthyl derivativePfDHODH0.047

These results indicate that modifications to the indene structure can significantly impact biological activity.

Q & A

Q. What are the common synthetic routes for 7-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step protocols involving Friedel-Crafts acylation, hydrogenation, and subsequent protection/deprotection strategies. For example, analogous compounds (e.g., 5,6-diethyl derivatives) are synthesized using regioselective Friedel-Crafts acetylation with acetyl chloride as both reagent and solvent, followed by catalytic hydrogenation to reduce ketones to amines. Optimization includes solvent-free conditions to improve regioselectivity and yield (up to 49% over six steps in one protocol) . Reaction parameters such as temperature, catalyst loading (e.g., 10 mol% for asymmetric hydrogenation), and purification via RP-HPLC (retention time and purity analysis) are critical .

Q. What analytical methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the indane ring system and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess purity (e.g., >95% purity criteria) and retention time consistency. Mass spectrometry (MS) confirms molecular weight (e.g., C₉H₁₁Cl₂N, MW 216.1), while X-ray crystallography may resolve stereochemistry in enantiomeric forms .

Q. How should researchers handle discrepancies in reported synthetic yields for similar indane derivatives?

Yield variations often arise from differences in protecting group strategies or regioselectivity during electrophilic substitutions. For example, Friedel-Crafts acetylation of N-protected intermediates can yield 19–23% in multi-step syntheses, while unprotected analogs may show lower efficiency. Systematic comparison of reaction parameters (e.g., solvent, catalyst, temperature) and side-product analysis via TLC or LC-MS are recommended to identify bottlenecks .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound?

Asymmetric hydrogenation of cyclic ketoximes using chiral phosphine ligands (e.g., (1R,2R)-2-(diphenylphosphino)-2,3-dihydro-1H-inden-1-amine) can produce enantiomerically pure amines. Catalyst loading ≥10 mol% and hydrogen pressure optimization (e.g., 50–100 bar) are critical. Chiral HPLC or capillary electrophoresis should be used to determine enantiomeric excess (ee) ≥98% .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Analogous indane derivatives (e.g., Rasagiline, a Parkinson’s drug) show bioactivity via monoamine oxidase inhibition. SAR studies should focus on substituent effects at the 5-, 6-, and 7-positions. Computational docking simulations (e.g., binding to acetylcholinesterase) and in vitro assays (e.g., enzyme inhibition kinetics) can prioritize synthetic targets. Contradictions in binding affinity data may arise from protonation state differences in physiological vs. crystallographic conditions .

Q. What are the key considerations for resolving contradictory data in pharmacological assays involving this compound?

Discrepancies in IC₅₀ values or receptor binding profiles may stem from assay conditions (pH, buffer composition) or impurity interference. Validate results using orthogonal methods:

  • Compare fluorescence polarization vs. radiometric assays for receptor affinity.
  • Cross-check purity via elemental analysis and LC-MS to rule out byproduct interference.
  • Replicate studies under standardized conditions (e.g., 37°C, physiological pH) .

Methodological Considerations

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

Transitioning from batch to continuous flow reactors improves scalability for Friedel-Crafts and hydrogenation steps. Use in-line purification (e.g., scavenger resins) to reduce manual chromatography. Monitor exothermic reactions (e.g., acylations) with temperature-controlled systems to prevent decomposition .

Q. What safety protocols are critical when handling this compound?

While GHS hazard data is limited, assume toxicity based on structural analogs. Use fume hoods for powder handling, wear nitrile gloves, and employ emergency eyewash stations. Avoid inhalation via N95 respirators. Store in sealed containers under inert gas (e.g., argon) to prevent degradation .

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